molecular formula C₃₂H₃₈N₈O₁₀S₂ B1140653 N,N-dimethylarginine CAS No. 102783-24-4

N,N-dimethylarginine

カタログ番号: B1140653
CAS番号: 102783-24-4
分子量: 758.82
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethylarginine is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally-essential amino acid. This compound interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and cardiovascular health .

生化学分析

Biochemical Properties

N,N-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .

Cellular Effects

This compound has been associated with various diseases. Elevated levels of this compound are accompanied by endothelial dysfunction and predict adverse outcome after ischemic stroke . It is also associated with cardiovascular disease in renal failure patients . It is thought to mediate its adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Molecular Mechanism

This compound is an endogenous inhibitor of nitric oxide synthase . It inhibits nitric oxide formation by displacing L-arginine from nitric oxide synthase . This leads to a decrease in nitric oxide production, which plays a crucial role in maintaining vascular tone and structure .

Temporal Effects in Laboratory Settings

The elimination of this compound occurs through urine excretion and metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) . This suggests that the effects of this compound on cellular function may change over time as it is metabolized and excreted .

Metabolic Pathways

This compound is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases . The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine .

Transport and Distribution

This compound is transported by the mitochondrial carrier SLC25A2 . This carrier protein transports this compound across the inner mitochondrial membrane . This suggests that this compound can be distributed within cells and tissues via this transport mechanism .

Subcellular Localization

This suggests that this compound may be localized in the cytoplasm of cells .

準備方法

Synthetic Routes and Reaction Conditions

N,N-dimethylarginine is synthesized through the methylation of arginine residues in proteins. This process involves the enzyme protein-arginine methyltransferase, which uses S-adenosylmethionine as the methyl donor . The reaction conditions typically involve physiological pH and temperature, as it occurs naturally within the body.

Industrial Production Methods

Industrial production of this compound is not commonly practiced due to its natural occurrence and the complexity of its synthesis. laboratory synthesis can be achieved through the methylation of L-arginine using chemical reagents under controlled conditions .

化学反応の分析

Types of Reactions

N,N-dimethylarginine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidative products.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of nitric oxide and other related compounds .

科学的研究の応用

Cardiovascular Disease Risk Marker

ADMA is increasingly recognized as a critical biomarker for cardiovascular diseases. Elevated levels of ADMA are associated with various conditions such as hypercholesterolemia, atherosclerosis, hypertension, and chronic renal failure. Research indicates that higher ADMA concentrations correlate with impaired endothelial function and increased cardiovascular risk.

Key Findings:

  • A systematic review demonstrated that circulating ADMA levels are independently associated with all-cause mortality, particularly in patients with cardiovascular disease (RR = 1.27) .
  • In patients undergoing hemodialysis, elevated ADMA levels were linked to a threefold increase in the risk of severe cardiovascular events .

Endothelial Dysfunction

ADMA plays a pivotal role in endothelial dysfunction by inhibiting the production of nitric oxide—a crucial vasodilator. This inhibition contributes to the pathophysiology of various cardiovascular disorders.

Mechanisms:

  • ADMA interferes with the conversion of L-arginine to nitric oxide, leading to reduced vasodilation and increased vascular resistance .
  • Studies have shown that ADMA levels inversely correlate with endothelium-dependent vasodilation and urinary nitrate excretion rates .

Potential Therapeutic Target

Given its role in endothelial dysfunction and cardiovascular disease, ADMA is being investigated as a potential therapeutic target. Strategies aimed at reducing ADMA levels or enhancing its clearance may offer new avenues for treatment.

Therapeutic Approaches:

  • Administration of L-arginine has been shown to normalize endothelium-dependent vasodilation in subjects with elevated ADMA levels .
  • Ongoing clinical trials are assessing the efficacy of interventions targeting ADMA in diverse patient populations, including those with congestive heart failure and pulmonary hypertension .

Biomarker for Chronic Kidney Disease

ADMA is also being studied as a biomarker for chronic kidney disease (CKD). Elevated ADMA levels correlate with CKD progression and cardiovascular events in patients with renal impairment.

Clinical Insights:

  • Research indicates that ADMA predicts CKD progression more consistently than other methylarginines .
  • In patients with renal dysfunction, both homocysteine and ADMA are believed to mediate adverse vascular effects through impaired nitric oxide-dependent function .

Research Case Studies

Several case studies illustrate the clinical relevance of ADMA:

StudyPopulationFindings
Zoccali et al. (2003)Hemodialysis patientsElevated ADMA associated with increased risk of severe cardiovascular events .
Valkonen et al. (2000)Healthy menElevated ADMA linked to a fourfold increase in acute coronary events .
Faraci et al. (2002)Rat modelsDemonstrated concentration-dependent inhibition of nitric oxide production by ADMA .

類似化合物との比較

Similar Compounds

    Symmetric dimethylarginine: Another methylated derivative of L-arginine, but with different methylation patterns.

    NG-monomethyl-L-arginine: A related compound with a single methyl group.

Uniqueness

N,N-dimethylarginine is unique due to its specific methylation pattern and its role as an endogenous inhibitor of nitric oxide synthase. This makes it a critical regulator of nitric oxide levels and a significant biomarker for cardiovascular health .

生物活性

N,N-Dimethylarginine (DMA) is a derivative of the amino acid arginine and exists in two forms: asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). This article focuses on the biological activity of ADMA, which has garnered significant attention due to its role as an endogenous inhibitor of nitric oxide synthase (NOS) and its implications in various cardiovascular diseases.

Overview of this compound

ADMA is produced through the post-translational methylation of arginine residues in proteins by protein-arginine methyltransferases (PRMTs) and serves as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO) and L-citrulline. Elevated levels of ADMA have been associated with several pathological conditions, including atherosclerosis, hypertension, and chronic renal failure .

ADMA inhibits NOS activity by competing with L-arginine at the active site. This inhibition reduces NO production, a critical molecule for vascular homeostasis, leading to endothelial dysfunction. The inhibition occurs at concentrations typically found in pathological states (3–15 μmol/L) .

Key Mechanisms:

  • Inhibition of Nitric Oxide Production : ADMA competes with L-arginine for binding to NOS, leading to decreased NO synthesis .
  • Uncoupling of NOS : Under certain conditions, ADMA can uncouple NOS activity, resulting in the production of superoxide instead of NO, contributing to oxidative stress .
  • Regulation by DDAH : The enzyme dimethylarginine dimethylaminohydrolase (DDAH) metabolizes ADMA into citrulline and dimethylamine. Inhibition of DDAH can lead to increased levels of ADMA and subsequent vascular complications .

Biological Implications

The biological activity of ADMA has significant implications for cardiovascular health:

  • Endothelial Dysfunction : High levels of ADMA are linked to impaired endothelial function, which is a precursor to atherosclerosis and other cardiovascular diseases .
  • Inflammation : ADMA has been shown to enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, suggesting a role in inflammation-related pathways .
  • Oxidative Stress : By uncoupling NOS, ADMA contributes to oxidative stress, which exacerbates vascular injury and promotes the progression of cardiovascular diseases .

Research Findings

Numerous studies have investigated the effects of ADMA on vascular biology:

StudyFindings
Vallance et al. (2003)Demonstrated that ADMA inhibits macrophage NOS with an IC50 value of 1.8 μM .
Faraci et al.Reported that ADMA concentration-dependently increases superoxide production in endothelial cells .
PMC3876119Highlighted that ADMA competes with L-Arg at the active site of NOS, significantly impacting NO synthesis in vivo .

Case Studies

  • Cardiovascular Disease : A study found that patients with end-stage renal disease exhibited significantly higher plasma levels of ADMA compared to healthy individuals, correlating with increased cardiovascular risk factors .
  • Hypertension : Research indicates that chronic infusion of ADMA in animal models leads to increased renal vascular resistance and blood pressure, confirming its biological activity in vivo .

特性

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMGEXADBMOMJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017725
Record name Dimethyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30315-93-6
Record name Asymmetric dimethylarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30315-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-dimethylarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195 - 197 °C
Record name Asymmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。